[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium [5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium Dde Biotin-PEG4-Picolyl azide is a cleavable reagent containing a biotin moiety and a picolyl azide moiety which can be conjugated with alkyne-containing biomolecules. This biotin reagent incorporates a copper-chelating motif that dramatically accelerates the Cu(I)-catalyzed Click Chemistry. Dde protecting group allows efficient release of captured biotinylated molecules from streptavidin under mild conditions with hydrazine.
Brand Name: Vulcanchem
CAS No.: 2055048-42-3
VCID: VC0525220
InChI: InChI=1S/C38H57N9O9S/c1-38(2)21-30(48)35(31(49)22-38)28(40-11-9-34(51)44-27-8-7-26(42-23-27)24-43-47-39)10-13-53-15-17-55-19-20-56-18-16-54-14-12-41-33(50)6-4-3-5-32-36-29(25-57-32)45-37(52)46-36/h7-8,23,29,32,36,39H,3-6,9-22,24-25H2,1-2H3,(H4-,40,41,44,45,46,48,49,50,51,52)/p+1/t29?,32-,36?/m1/s1
SMILES: CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=N)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C
Molecular Formula: C38H57N9O9S
Molecular Weight: 815.99

[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium

CAS No.: 2055048-42-3

Cat. No.: VC0525220

Molecular Formula: C38H57N9O9S

Molecular Weight: 815.99

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium - 2055048-42-3

Specification

CAS No. 2055048-42-3
Molecular Formula C38H57N9O9S
Molecular Weight 815.99
IUPAC Name [5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium
Standard InChI InChI=1S/C38H57N9O9S/c1-38(2)21-30(48)35(31(49)22-38)28(40-11-9-34(51)44-27-8-7-26(42-23-27)24-43-47-39)10-13-53-15-17-55-19-20-56-18-16-54-14-12-41-33(50)6-4-3-5-32-36-29(25-57-32)45-37(52)46-36/h7-8,23,29,32,36,39H,3-6,9-22,24-25H2,1-2H3,(H4-,40,41,44,45,46,48,49,50,51,52)/p+1/t29?,32-,36?/m1/s1
Standard InChI Key CYXSXYDLWXHYSI-RHLYCORQSA-N
SMILES CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=N)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C
Appearance Solid powder

Introduction

The compound [5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium is a complex organic molecule with a molecular weight of approximately 817.0 g/mol, as reported by PubChem . This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, oxo, and imino groups, along with a thienoimidazole moiety.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the search results, but the compound's structure suggests a complex arrangement of carbon, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 817.0 g/mol .

Structural Components

The compound contains several key structural components:

  • 2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl group, which is a common motif in various organic compounds .

  • Thieno[3,4-d]imidazol-4-yl moiety, which is part of a pentanoylamino side chain.

  • Pyridin-2-yl group linked to a methylimino-iminoazanium moiety.

Data Tables

Given the lack of specific data on this compound in the search results, the following table summarizes the general information available:

PropertyValue/Description
Molecular WeightApproximately 817.0 g/mol
Molecular FormulaNot explicitly provided
IUPAC Name[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium]
Structural Components2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl, Thieno[3,4-d]imidazol-4-yl, Pyridin-2-yl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator